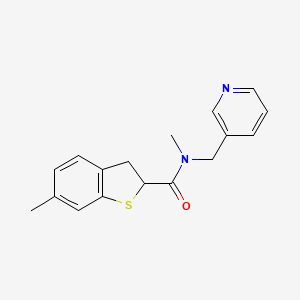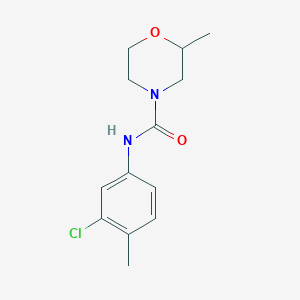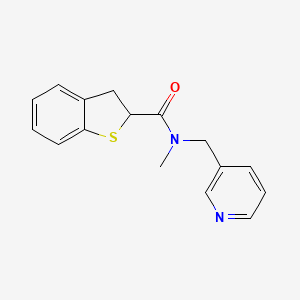
N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide involves the inhibition of GSK-3. GSK-3 is a serine/threonine kinase that is involved in various signaling pathways, including the Wnt/β-catenin pathway, insulin signaling pathway, and NF-κB pathway. The inhibition of GSK-3 by N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide leads to the activation of these pathways, which has potential therapeutic applications.
Biochemical and Physiological Effects:
N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been found to have neuroprotective effects in animal models of Alzheimer's disease. Furthermore, it has been shown to have anti-inflammatory effects in various animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide in lab experiments include its potent inhibition of GSK-3, which has potential therapeutic applications. It also has various biochemical and physiological effects, which make it an attractive compound for studying various diseases. However, the limitations of using N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide. One potential direction is to study its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, and cancer. Another potential direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Furthermore, future studies could focus on developing more potent and selective inhibitors of GSK-3 based on the structure of N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide.
Méthodes De Synthèse
The synthesis of N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide involves the reaction of 2-bromo-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazole with methylamine followed by reduction with sodium borohydride. The resulting compound is then treated with thionyl chloride to obtain the final product.
Applications De Recherche Scientifique
N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a crucial enzyme in various signaling pathways. GSK-3 has been implicated in the pathogenesis of various diseases, including Alzheimer's disease, diabetes, and cancer. Therefore, the inhibition of GSK-3 by N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has potential therapeutic applications.
Propriétés
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-18(11-12-5-4-8-17-10-12)16(19)15-9-13-6-2-3-7-14(13)20-15/h2-8,10,15H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYETUZMHSQIZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2CC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7492479.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7492481.png)
![1-[3-(Morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492501.png)
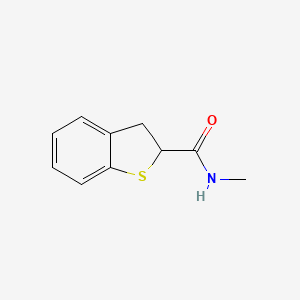
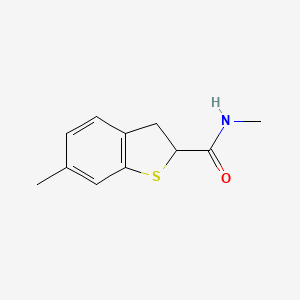
![N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B7492524.png)
![[2-[4-(3,5-dimethylpyrazol-1-yl)benzoyl]-3,4-dihydro-1H-isoquinolin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7492529.png)
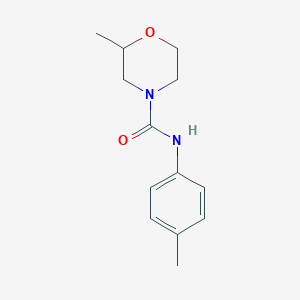
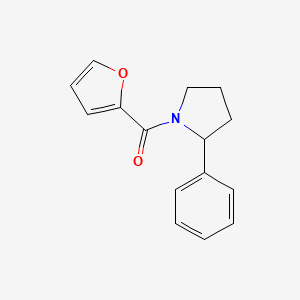
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(3-methylpiperidin-1-yl)methanone](/img/structure/B7492545.png)
![(5-Methylimidazo[1,2-a]pyridin-2-yl)-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7492547.png)
